Furin Inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furin inhibitors are compounds that inhibit the activity of furin, a serine protease enzyme located in the Golgi apparatus of animal cells. Furin plays a crucial role in cleaving precursor proteins into their mature, active forms. It is ubiquitously expressed across various tissues, including the brain, lungs, gastrointestinal tract, liver, pancreas, and reproductive organs . Since its discovery in 1990, furin has been recognized as a significant therapeutic target, leading to the active development of furin inhibitors for potential use in antiviral, antibacterial, anticancer, and other therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Furin inhibitors can be synthesized using various methods. For instance, peptide-based inhibitors such as decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-Cmk) are synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin . Non-peptide inhibitors, such as naphthofluorescein, can be synthesized through organic synthesis techniques involving multiple steps of chemical reactions, including condensation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of furin inhibitors involves large-scale synthesis using automated peptide synthesizers for peptide-based inhibitors and continuous flow reactors for non-peptide inhibitors. These methods ensure high yield and purity of the final product, making them suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Furin inhibitors undergo various chemical reactions, including:

Oxidation: Some furin inhibitors can be oxidized to form more stable derivatives.

Reduction: Reduction reactions can be used to modify the functional groups of furin inhibitors to enhance their activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of furin inhibitors include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions are modified furin inhibitors with enhanced stability, binding affinity, and specificity. These modifications can significantly improve the therapeutic potential of furin inhibitors .

Wissenschaftliche Forschungsanwendungen

Furin inhibitors have a wide range of scientific research applications, including:

Antiviral therapy: Furin inhibitors have shown potential in inhibiting the activation of viral proteins, making them effective against viruses such as HIV, influenza, and SARS-CoV-2

Antibacterial therapy: Furin inhibitors can inhibit the activity of bacterial toxins, providing a new approach to treating bacterial infections.

Anticancer therapy: Furin inhibitors can prevent the activation of pro-cancer proteins, thereby inhibiting tumor growth and metastasis.

Biological research: Furin inhibitors are used as tools to study the role of furin in various biological processes, including protein maturation and cellular signaling.

Wirkmechanismus

Furin inhibitors exert their effects by binding to the active site of furin, thereby preventing it from cleaving its substrate proteins. This inhibition can occur through competitive or non-competitive mechanisms. For example, permethrin, a novel furin inhibitor, binds to a novel allosteric pocket of furin through non-competitive inhibition . By inhibiting furin, these compounds can block the activation of various precursor proteins, including viral glycoproteins and pro-cancer proteins, thereby preventing their biological activity .

Vergleich Mit ähnlichen Verbindungen

Furin inhibitors can be compared with other protease inhibitors, such as:

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-Cmk): A peptide-based furin inhibitor with high specificity.

Naphthofluorescein: A non-peptide this compound with strong and stable binding affinity.

Permethrin: A non-competitive allosteric inhibitor with high protease-selective inhibition.

Compared to other protease inhibitors, furin inhibitors are unique in their ability to target the furin enzyme specifically, making them highly effective in preventing the activation of furin-dependent precursor proteins .

Eigenschaften

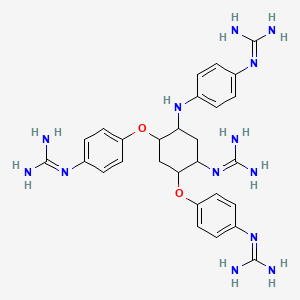

Molekularformel |

C28H37N13O2 |

|---|---|

Molekulargewicht |

587.7 g/mol |

IUPAC-Name |

2-[5-[4-(diaminomethylideneamino)anilino]-2,4-bis[4-(diaminomethylideneamino)phenoxy]cyclohexyl]guanidine |

InChI |

InChI=1S/C28H37N13O2/c29-25(30)38-16-3-1-15(2-4-16)37-21-13-22(41-28(35)36)24(43-20-11-7-18(8-12-20)40-27(33)34)14-23(21)42-19-9-5-17(6-10-19)39-26(31)32/h1-12,21-24,37H,13-14H2,(H4,29,30,38)(H4,31,32,39)(H4,33,34,40)(H4,35,36,41) |

InChI-Schlüssel |

PKMXMBXOZUEHDV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)NC4=CC=C(C=C4)N=C(N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(tert-Butoxycarbonyl)-7-(carbomethoxy)-3-azabicyclo[3.3.0]octane](/img/structure/B13976882.png)

![5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13976909.png)

![4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13976920.png)

![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine](/img/structure/B13976930.png)

![Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-](/img/structure/B13976960.png)